4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile
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Overview
Description
4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that contains both furan and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carbaldehyde with thiourea and malononitrile under basic conditions to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination using N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: N-bromosuccinimide
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Brominated furan derivatives
Scientific Research Applications
4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential cellular components . The furan and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxamide
- 4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-methyl
Uniqueness
4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile is unique due to the presence of both a nitrile group and a furan ring, which confer distinct chemical reactivity and biological activity compared to its analogs . The nitrile group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H7N3O2S |
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Molecular Weight |
233.25 g/mol |
IUPAC Name |
4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H7N3O2S/c1-16-10-12-8(7-3-2-4-15-7)6(5-11)9(14)13-10/h2-4H,1H3,(H,12,13,14) |
InChI Key |
VFRHETWIJGNSLM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CO2 |
Origin of Product |
United States |
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